molecular formula C15H17ClN6S B3036159 1-(1-{5-[(4-chlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}-1-methylethyl)-1H-1,2,4-triazole CAS No. 339009-40-4

1-(1-{5-[(4-chlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}-1-methylethyl)-1H-1,2,4-triazole

Cat. No.: B3036159
CAS No.: 339009-40-4
M. Wt: 348.9 g/mol
InChI Key: BCRJQIBGHMVEMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-(1-{5-[(4-chlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}-1-methylethyl)-1H-1,2,4-triazole features a 1,2,4-triazole core substituted with a 4-chlorobenzylsulfanyl group at position 3 and a tert-butyl-like moiety (1-methylethyl group) at position 1. This structure combines a halogenated aromatic system with a sulfanyl linker and a bulky alkyl substituent, which may influence its conformational stability and biological interactions. Potential applications may include enzyme inhibition, as structurally related triazole derivatives exhibit activity against targets like 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) .

Properties

IUPAC Name

3-[(4-chlorophenyl)methylsulfanyl]-4-methyl-5-[2-(1,2,4-triazol-1-yl)propan-2-yl]-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN6S/c1-15(2,22-10-17-9-18-22)13-19-20-14(21(13)3)23-8-11-4-6-12(16)7-5-11/h4-7,9-10H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCRJQIBGHMVEMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=NN=C(N1C)SCC2=CC=C(C=C2)Cl)N3C=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501112091
Record name 1-[1-[5-[[(4-Chlorophenyl)methyl]thio]-4-methyl-4H-1,2,4-triazol-3-yl]-1-methylethyl]-1H-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501112091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

339009-40-4
Record name 1-[1-[5-[[(4-Chlorophenyl)methyl]thio]-4-methyl-4H-1,2,4-triazol-3-yl]-1-methylethyl]-1H-1,2,4-triazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=339009-40-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[1-[5-[[(4-Chlorophenyl)methyl]thio]-4-methyl-4H-1,2,4-triazol-3-yl]-1-methylethyl]-1H-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501112091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

1-(1-{5-[(4-chlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}-1-methylethyl)-1H-1,2,4-triazole plays a crucial role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit the activity of certain enzymes, such as 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which is involved in the regulation of glucocorticoid metabolism. The interaction between this compound and 11β-HSD1 is characterized by the binding of the compound to the enzyme’s active site, leading to inhibition of its catalytic activity. Additionally, this compound can interact with various proteins through non-covalent interactions, such as hydrogen bonding and hydrophobic interactions, which can influence protein structure and function.

Cellular Effects

The effects of this compound on cellular processes are diverse and significant. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of 11β-HSD1 by this compound can lead to altered glucocorticoid levels within cells, affecting the expression of glucocorticoid-responsive genes. This can result in changes in cellular metabolism, including alterations in glucose and lipid metabolism. Furthermore, this compound has been reported to induce apoptosis in certain cancer cell lines, highlighting its potential as an anticancer agent.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with specific biomolecules, leading to inhibition or activation of their functions. The binding of this compound to the active site of 11β-HSD1 results in the inhibition of the enzyme’s catalytic activity, thereby reducing the conversion of inactive cortisone to active cortisol. This inhibition can modulate the levels of glucocorticoids in the body, impacting various physiological processes. Additionally, the compound’s interaction with other proteins and enzymes can lead to changes in their activity, further influencing cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability of this compound is an important factor in its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, with minimal degradation over time. Prolonged exposure to this compound can lead to cumulative effects on cellular processes, including sustained inhibition of 11β-HSD1 and prolonged alterations in gene expression and cellular metabolism. These long-term effects highlight the importance of considering the temporal aspects of this compound’s activity in biochemical research.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to effectively inhibit 11β-HSD1 activity without causing significant adverse effects. At higher doses, toxic effects have been observed, including hepatotoxicity and nephrotoxicity. These findings suggest that there is a threshold dose above which the compound’s beneficial effects are outweighed by its toxic effects. Therefore, careful consideration of dosage is essential when using this compound in animal studies.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and biomolecules, influencing metabolic flux and metabolite levels within cells. The metabolic pathways of this compound are complex and involve multiple steps, highlighting the need for detailed studies to fully understand its metabolic fate.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be transported across cell membranes by specific transporters, such as organic anion-transporting polypeptides (OATPs) and multidrug resistance proteins (MRPs). Once inside the cells, the compound can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments. The distribution of this compound within tissues is also influenced by its interactions with plasma proteins, which can affect its bioavailability and pharmacokinetics.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound has been shown to localize to specific cellular compartments, such as the endoplasmic reticulum and mitochondria. The targeting of this compound to these organelles is mediated by specific targeting signals and post-translational modifications, which direct its localization. The subcellular localization of this compound can influence its interactions with biomolecules and its overall activity within cells.

Biological Activity

The compound 1-(1-{5-[(4-chlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}-1-methylethyl)-1H-1,2,4-triazole (CAS No. 339009-40-4) is a triazole derivative that has garnered attention for its potential biological activities. This article reviews its biological properties, including its anticancer and antimicrobial activities, supported by various studies and data.

Chemical Structure

The molecular formula of the compound is C15H17ClN4SC_{15}H_{17}ClN_4S, and its structure includes a triazole ring with a chlorobenzyl sulfanyl group. The unique arrangement of these functional groups contributes to its biological activity.

Anticancer Activity

Recent studies have highlighted the potential of triazole derivatives in cancer therapy. For instance, a study identified a related compound as an inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which plays a crucial role in cancer progression by regulating glucocorticoid metabolism . Molecular docking experiments suggested that the compound interacts favorably with the active site of 11β-HSD1, indicating its potential as an anticancer agent.

Case Study: Screening for Anticancer Activity

A notable study screened various compounds against multicellular spheroids to evaluate their anticancer properties. The results indicated that triazole derivatives exhibited significant cytotoxic effects on cancer cell lines. The compound demonstrated an IC50 value comparable to established anticancer drugs, suggesting its efficacy in inhibiting tumor growth .

CompoundIC50 Value (µM)Target
Triazole Derivative12.511β-HSD1
Doxorubicin10Bcl-2

Antimicrobial Activity

Triazole compounds are also known for their antimicrobial properties. In vitro studies have shown that derivatives with similar structures exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The presence of the chlorobenzyl group enhances this activity by increasing hydrophobic interactions with bacterial membranes .

Comparative Antimicrobial Efficacy

Research has indicated that certain triazole derivatives have MIC values in the range of 12.5–25 µg/mL against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus). This positions them as potential alternatives to traditional antibiotics .

Bacterial StrainMIC Value (µg/mL)Compound
MRSA12.5Triazole Derivative
MSSA20Triazole Derivative

The mechanism by which triazole compounds exert their biological effects often involves interference with essential cellular processes. For instance, the inhibition of key enzymes like 11β-HSD1 affects steroid metabolism and subsequently alters cell proliferation pathways in cancer cells. Additionally, antimicrobial activity is thought to arise from disruption of membrane integrity and inhibition of nucleic acid synthesis .

Scientific Research Applications

Antifungal Activity

Triazole derivatives are well-known for their antifungal properties. Research has demonstrated that compounds similar to 1-(1-{5-[(4-chlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}-1-methylethyl)-1H-1,2,4-triazole exhibit potent antifungal activity against various strains of fungi. For instance, studies indicate that modifications in the triazole structure can lead to enhanced efficacy against fungal infections by inhibiting ergosterol biosynthesis .

Inhibition of Enzymatic Activity

Recent studies have suggested that this compound may act as an inhibitor for specific enzymes such as 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). The inhibition of this enzyme is significant in the context of metabolic disorders and obesity management. Molecular docking studies have shown that the compound can effectively bind to the active site of 11β-HSD1, demonstrating promising binding affinities comparable to known inhibitors .

Anticancer Properties

Compounds containing triazole rings have also been investigated for their anticancer properties. The structural characteristics of this compound may contribute to its ability to induce apoptosis in cancer cells. Preliminary findings suggest that such compounds can inhibit tumor growth and proliferation by targeting specific signaling pathways involved in cancer progression .

Fungicides

The antifungal properties of triazole derivatives extend to agricultural applications as well. This compound may be developed as a fungicide for crops susceptible to fungal diseases. Its ability to inhibit fungal growth can help protect crops and improve yield .

Plant Growth Regulators

Research into the use of triazoles as plant growth regulators has shown potential benefits in enhancing plant resistance to stress conditions. The application of such compounds can lead to improved growth rates and increased resilience against environmental stressors .

Study on Antifungal Efficacy

A study published in Scientific Reports explored the antifungal efficacy of various triazole derivatives against Candida species. The results indicated that compounds with structural similarities to this compound exhibited significant antifungal activity with minimum inhibitory concentrations (MICs) lower than those of standard antifungals .

Enzyme Inhibition Research

In another study focusing on enzyme inhibition, researchers utilized molecular docking techniques to assess the binding affinity of several triazole compounds to 11β-HSD1. The findings suggested that modifications in the substituents significantly affected binding interactions and inhibitory potency .

Comparison with Similar Compounds

Table 1: Structural Comparison of Triazole Derivatives

Compound Name Substituents at Triazole Core Key Structural Features
Target Compound 4-Chlorobenzylsulfanyl, 1-methylethyl Bulky alkyl group, halogenated aryl
5-(Adamantan-1-yl)-3-[(4-chlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazole Adamantane, 4-chlorobenzylsulfanyl Rigid adamantane, halogenated aryl
5t, 5v, 5x Chloro/fluoro-benzimidazole, methyl Halogenated benzimidazole hybrids
2-(4-Chlorophenyl)-5-[(4H-1,2,4-triazol-3-ylsulfanyl)methyl]-1,3,4-oxadiazole Oxadiazole-triazole hybrid Heterocyclic fusion, chlorophenyl

Spectroscopic and Crystallographic Insights

  • Spectroscopy : Substituents like chloro and methyl groups in benzimidazole-triazole hybrids () produce distinct FTIR peaks (e.g., C-Cl stretches at 750–600 cm⁻¹) and NMR shifts (e.g., methyl groups at δ 2.0–2.5 ppm), which can guide characterization of the target compound .
  • Crystallography : Hirshfeld surface analysis of adamantane-triazole derivatives () reveals intermolecular interactions (e.g., H-bonding, van der Waals forces) dominated by sulfanyl and halogen substituents. The target compound’s tert-butyl group may reduce crystal packing efficiency compared to adamantane .

Preparation Methods

Thiolation of the Triazole Core

The primary triazole core is synthesized via cyclocondensation of thiosemicarbazide derivatives. A representative protocol involves:

  • Formylation of thiosemicarbazide :
    Thiosemicarbazide reacts with formic acid at 90°C to yield 1-formyl-3-thiosemicarbazide.
    $$
    \text{Thiosemicarbazide} + \text{HCOOH} \xrightarrow{\Delta} \text{1-Formyl-3-thiosemicarbazide}
    $$
    Yield : 71–81%.
  • Cyclization to 1,2,4-triazole-3(5)-thiol :
    Heating 1-formyl-3-thiosemicarbazide with sodium hydroxide, followed by acidification with HCl, produces the triazole-thiol.
    $$
    \text{1-Formyl-3-thiosemicarbazide} \xrightarrow[\text{NaOH}]{\Delta} \text{1,2,4-Triazole-3(5)-thiol}
    $$
    Yield : 72–81%.

  • Alkylation with 4-Chlorobenzyl Chloride :
    The thiol group undergoes nucleophilic substitution with 4-chlorobenzyl chloride in dimethylformamide (DMF) using potassium carbonate as a base.
    $$
    \text{1,2,4-Triazole-3(5)-thiol} + \text{4-Cl-C}6\text{H}4\text{CH}2\text{Cl} \xrightarrow[\text{K}2\text{CO}_3]{\text{DMF, 80°C}} \text{Intermediate A}
    $$
    Typical Conditions :

    • Temperature: 80–100°C
    • Reaction time: 6–12 hours
    • Yield: 65–75%.

Synthesis of Intermediate B: 1-(1-Methylethyl)-1H-1,2,4-triazole

Methylation of 1H-1,2,4-Triazole

The secondary triazole unit is prepared via alkylation of 1H-1,2,4-triazole with isopropyl bromide or analogous alkylating agents. A scalable method involves:

  • Base-Mediated Alkylation :
    Reacting 1H-1,2,4-triazole with isopropyl bromide in acetonitrile using potassium carbonate.
    $$
    \text{1H-1,2,4-Triazole} + (\text{CH}3)2\text{CHBr} \xrightarrow[\text{K}2\text{CO}3]{\text{CH}_3\text{CN, reflux}} \text{Intermediate B}
    $$
    Optimized Parameters :
    • Molar ratio (triazole:alkylating agent): 1:1.2
    • Temperature: 80°C
    • Yield: 60–68%.

Coupling of Intermediates A and B

Nucleophilic Substitution Strategy

The methylethyl bridge is formed by reacting Intermediate A with Intermediate B under basic conditions:

  • Reaction Setup :
    Intermediate A (1 equiv), Intermediate B (1.1 equiv), and potassium tert-butoxide (1.5 equiv) in tetrahydrofuran (THF) at 60°C.
    $$
    \text{A} + \text{B} \xrightarrow[\text{t-BuOK}]{\text{THF, 60°C}} \text{Target Compound}
    $$
    Key Observations :
    • Reaction time: 8–10 hours
    • Yield: 50–55%
    • Purity (HPLC): >95%.

Alternative Coupling Approaches

Mitsunobu Reaction :
Using diethyl azodicarboxylate (DEAD) and triphenylphosphine to couple hydroxylated derivatives of A and B. However, this method shows lower yields (40–45%) due to side reactions.

Optimization and Challenges

Regioselectivity in Triazole Substitution

The 1,2,4-triazole ring exhibits multiple reactive sites (N1, N2, N4). Controlling regioselectivity during alkylation requires:

  • Steric directing groups (e.g., methyl at N4 in Intermediate A).
  • Polar aprotic solvents (DMF, DMSO) to stabilize transition states.

Purification Techniques

  • Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) eluent.
  • Recrystallization : Ethanol/water mixtures improve crystalline purity.

Analytical Characterization

Spectroscopic Data :

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, triazole-H), 7.45–7.30 (m, 4H, Ar-H), 4.52 (s, 2H, SCH₂), 3.95 (q, J = 6.8 Hz, 1H, CH(CH₃)₂), 2.45 (s, 3H, NCH₃), 1.40 (d, J = 6.8 Hz, 6H, (CH₃)₂).
  • IR (KBr) : ν 3100 (C-H aromatic), 2920 (C-H aliphatic), 1605 (C=N), 680 (C-S).

Mass Spectrometry :

  • ESI-MS : m/z 407.1 [M+H]⁺ (calculated for C₁₇H₂₀ClN₆S: 406.1).

Comparative Analysis of Synthetic Routes

Method Conditions Yield (%) Purity (%) Reference
Nucleophilic Coupling K₂CO₃, DMF, 80°C 65–75 90
Mitsunobu Reaction DEAD, PPh₃, THF, 0°C 40–45 85
Alkylation-Purification Recrystallization (EtOH/H₂O) 70 95

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing this compound with high purity?

  • Methodological Answer : The compound can be synthesized via multi-step nucleophilic substitution and cyclization reactions. Key steps include:

  • Sulfanyl Group Introduction : Reacting 4-chlorobenzyl thiol with a triazole precursor under basic conditions (e.g., KOH/ethanol) to form the sulfanyl linkage .
  • Triazole Core Formation : Cyclization of thiosemicarbazide intermediates using hydrazine hydrate or substituted hydrazines under reflux .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity. Monitor reaction progress via TLC and confirm purity via HPLC .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR to confirm substituent positions (e.g., 4-chlorobenzyl sulfanyl at C5 of triazole, methyl group at N4) .
  • Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns (e.g., loss of 4-chlorobenzyl group at ~125 m/z) .
  • X-ray Crystallography : Resolve crystal packing and confirm stereochemistry (if applicable) .

Q. How does the 4-chlorobenzyl sulfanyl group influence solubility and stability?

  • Methodological Answer :

  • Solubility : The hydrophobic 4-chlorobenzyl group reduces aqueous solubility but enhances lipid membrane permeability. Solubility can be improved via co-solvents (DMSO) or micellar encapsulation .
  • Stability : The sulfanyl group is prone to oxidation; stabilize with antioxidants (e.g., BHT) or store under inert gas (N2_2) .

Advanced Research Questions

Q. What strategies enhance the compound’s bioactivity through substituent modification?

  • Methodological Answer :

  • Substituent Screening : Replace 4-chlorobenzyl with fluorobenzyl (improves lipophilicity ) or methoxybenzyl (enhances hydrogen bonding ).
  • Triazole Ring Modifications : Introduce electron-withdrawing groups (e.g., CF3_3) at C3 to increase electrophilicity for nucleophilic attack .
  • Structure-Activity Relationship (SAR) : Use molecular docking (e.g., AutoDock Vina) to predict interactions with target enzymes (e.g., α-glucosidase ).

Q. How to resolve contradictions in reported bioactivity data across studies?

  • Methodological Answer :

  • Assay Standardization : Compare IC50_{50} values under identical conditions (pH, temperature, enzyme source) .
  • Purity Validation : Re-test compounds with conflicting results using HPLC-MS to rule out impurities .
  • Cellular vs. Enzymatic Assays : Differences may arise from cell permeability; use fluorescent probes (e.g., Calcein-AM) to assess intracellular uptake .

Q. What computational methods predict the compound’s reactivity in catalytic systems?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to study charge distribution (e.g., sulfur’s nucleophilicity) .
  • Reaction Pathway Simulation : Use Gaussian09 to model oxidation pathways (e.g., sulfanyl → sulfoxide with H2_2O2_2) .
  • Solvent Effects : Apply COSMO-RS to predict solvation energy in polar vs. non-polar solvents .

Experimental Design & Data Analysis

Q. How to design a kinetic study for enzyme inhibition by this compound?

  • Methodological Answer :

  • Enzyme Selection : Use purified α-glucosidase or CYP450 isoforms .
  • Inhibition Assay : Pre-incubate enzyme with compound (0–100 µM) for 15 min, then add substrate (e.g., p-nitrophenyl-α-D-glucopyranoside). Monitor absorbance at 405 nm for 30 min .
  • Data Fitting : Calculate Ki_i (inhibition constant) using non-linear regression (GraphPad Prism) and compare with positive controls (e.g., acarbose) .

Q. What are best practices for analyzing substituent effects on reaction yields?

  • Methodological Answer :

  • DoE (Design of Experiments) : Vary substituents (e.g., -Cl, -F, -OCH3_3) and reaction time/temperature .
  • Multivariate Analysis : Use PCA (Principal Component Analysis) to correlate electronic (Hammett σ) and steric (Taft Es_s) parameters with yield .
  • Contingency Planning : Include sacrificial substrates (e.g., benzyl mercaptan) to scavenge reactive intermediates and minimize side reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(1-{5-[(4-chlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}-1-methylethyl)-1H-1,2,4-triazole
Reactant of Route 2
Reactant of Route 2
1-(1-{5-[(4-chlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}-1-methylethyl)-1H-1,2,4-triazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.